Cas no 900006-96-4 (3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one)

3-{(2-Chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a 2-chlorobenzylthio group at the 3-position and a 2-methoxyphenyl moiety at the 1-position. This structure confers potential reactivity and binding affinity, making it a candidate for pharmaceutical or agrochemical applications. The presence of the chlorophenyl and methoxyphenyl groups may enhance lipophilicity and metabolic stability, while the sulfanyl linker offers versatility for further derivatization. Its well-defined molecular architecture allows for precise investigation in structure-activity relationship studies. The compound is suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. High-purity synthesis ensures reproducibility for experimental use.
3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one structure
900006-96-4 structure
商品名:3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
CAS番号:900006-96-4
MF:C18H15ClN2O2S
メガワット:358.841902017593
CID:5493867

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one 化学的及び物理的性質

名前と識別子

    • 3-[(2-chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one
    • 3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
    • インチ: 1S/C18H15ClN2O2S/c1-23-16-9-5-4-8-15(16)21-11-10-20-17(18(21)22)24-12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3
    • InChIKey: KBSDKSJVCCKYFA-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C2=CC=CC=C2OC)C=CN=C1SCC1=CC=CC=C1Cl

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2696-0666-3mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2696-0666-5μmol
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2696-0666-25mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2696-0666-20μmol
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2696-0666-75mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2696-0666-30mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2696-0666-40mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2696-0666-50mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2696-0666-10μmol
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2696-0666-2mg
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
900006-96-4 90%+
2mg
$59.0 2023-05-16

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one 関連文献

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-oneに関する追加情報

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with the CAS number 900006-96-4. This compound belongs to the class of dihydropyrazinones, which are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a dihydropyrazinone core with two substituents: a (2-chlorophenyl)methylsulfanyl group and a (2-methoxyphenyl) group. These substituents play a crucial role in determining the compound's chemical properties and biological activity.

The dihydropyrazinone framework is a six-membered ring containing two nitrogen atoms and a ketone group. This structure is highly flexible and can accommodate various substituents, making it an attractive target for chemical modifications. The (2-chlorophenyl)methylsulfanyl group introduces electron-withdrawing effects due to the chlorine atom, while the sulfur atom in the sulfanyl group enhances the compound's solubility and stability. On the other hand, the (2-methoxyphenyl) group contributes electron-donating effects through the methoxy group, which can influence the compound's reactivity and selectivity in different chemical reactions.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to inhibit specific enzymes and receptors, making it a promising candidate for treating various diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against protein kinase A, a key enzyme involved in cellular signaling pathways. This finding suggests that it could be developed into a therapeutic agent for conditions such as cancer and inflammatory diseases.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. A research team at Stanford University reported that incorporating this compound into polymer blends significantly improved the material's conductivity and stability under thermal stress. These findings open new avenues for its application in advanced electronic devices.

The synthesis of 3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the dihydropyrazinone core through cyclization reactions and the subsequent attachment of the substituents via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making the synthesis more efficient and scalable.

From an environmental perspective, this compound has been studied for its biodegradability and ecological impact. A study conducted by environmental scientists at the University of California revealed that under aerobic conditions, this compound undergoes rapid degradation due to microbial activity. This suggests that it has low environmental persistence and poses minimal risk to aquatic ecosystems when used responsibly.

In conclusion, 3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS No: 900006-96-4) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent research findings, positions it as a valuable tool in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new applications and properties of this compound, its importance in both academic research and industrial applications is expected to grow further.

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